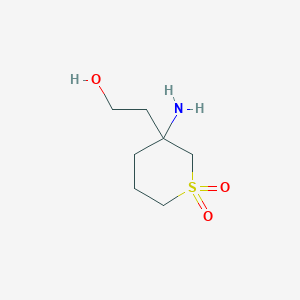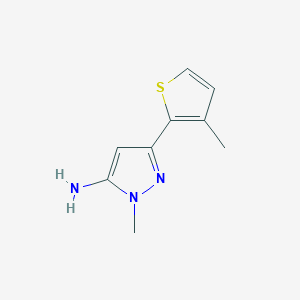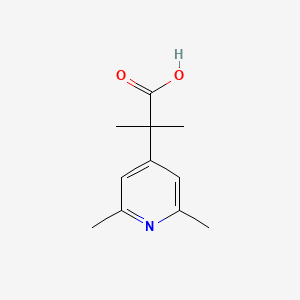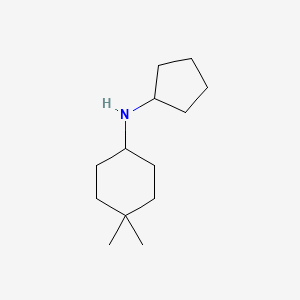
3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione is a chemical compound with a unique structure that includes an amino group, a hydroxyethyl group, and a thiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione typically involves the reaction of a thiane derivative with an amino alcohol under controlled conditions. One common method includes the use of a thiane precursor, which is reacted with 2-aminoethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiane ring to a more saturated form.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiane derivatives.
Substitution: Various substituted thiane derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione exerts its effects involves interactions with various molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiane ring can interact with hydrophobic regions of proteins, potentially altering their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminoquinoline-2,4-diones: These compounds have similar amino and thiane-like structures but differ in their ring systems.
3-Amino-3-(4-fluorophenyl)-1H-quinoline-2,4-dione: This compound has a fluorophenyl group instead of a hydroxyethyl group.
Uniqueness
3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione is unique due to its combination of functional groups and the presence of the thiane ring. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in specific ways, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C7H15NO3S |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
2-(3-amino-1,1-dioxothian-3-yl)ethanol |
InChI |
InChI=1S/C7H15NO3S/c8-7(3-4-9)2-1-5-12(10,11)6-7/h9H,1-6,8H2 |
InChI-Schlüssel |
VPOLQDGIALGPIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CS(=O)(=O)C1)(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-Methoxybutan-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13307431.png)
![1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol](/img/structure/B13307433.png)


![2-[(1-Phenylethyl)amino]propane-1,3-diol](/img/structure/B13307441.png)




![2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13307489.png)

![3-[(Propan-2-yloxy)methoxy]azetidine](/img/structure/B13307506.png)

